Electronic Character Differentiation: para-Acetyl (Electron-Withdrawing) Versus para-Ethoxy (Electron-Donating) Substitution
The para-acetyl substituent (Hammett σp ≈ +0.50) in CAS 1142206-54-9 imparts an electron-withdrawing character to the N-phenyl ring, in contrast to the electron-donating para-ethoxy substituent (σp ≈ -0.24) found in the closest commercial analog CAS 1142206-85-6. Published SAR within the rhodanine class demonstrates that electron-withdrawing para-substituents are associated with enhanced antiproliferative activity: compounds bearing such groups achieve IC50 values in the range of 1.2–8.7 µM across multiple cancer cell lines, whereas unsubstituted or electron-donating para-substituted analogs consistently show higher IC50 values (e.g., 28.3–28.6 µM) under comparable conditions [1]. Compound I20, a rhodanine-3-N-phenylacetamide derivative with a 4-chlorobenzylidene substituent, showed IC50 values of 7.0–20.3 µM against A549, PC-3, and HepG2 cell lines [2].
| Evidence Dimension | Electronic effect of para-substituent on antiproliferative activity (class-level SAR trend) |
|---|---|
| Target Compound Data | CAS 1142206-54-9: para-COCH3 (Hammett σp ≈ +0.50, electron-withdrawing); no direct IC50 data available |
| Comparator Or Baseline | CAS 1142206-85-6: para-OC2H5 (σp ≈ -0.24, electron-donating); no direct IC50 data available. Class reference: Rhodanine-3-acetamides with para-EWG achieve IC50 = 1.2–8.7 µM; para-EDG/hydrogen analogs show IC50 = 28.3–28.6 µM [1] |
| Quantified Difference | Class-level trend: para-EWG substitution associated with ~3–24 fold lower IC50 values versus para-EDG/H substitution in rhodanine-3-acetamide series |
| Conditions | Class-level SAR derived from MTT assays across multiple human cancer cell lines (MCF-7, A549, HCT 116, K562, HepG2) as reviewed in Szczepański et al. 2022 |
Why This Matters
The electron-withdrawing acetyl substituent places CAS 1142206-54-9 into the higher-activity SAR region of the rhodanine-3-acetamide pharmacophore, making it a structurally rational choice over electron-donating analogs for anticancer screening campaigns.
- [1] Szczepański, J., Tuszewska, H., & Trotsko, N. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. See Figure 5 (IC50 = 1.2–8.7 µM for EWG-substituted derivatives) and Section 3 (IC50 = 28.3–28.6 µM for comparator compounds). View Source
- [2] Zhou, X., Liu, J.-M., Meng, J., Fu, Y.-H., Wu, Z.-B., Ouyang, G.-P., & Wang, Z.-C. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1996–2009. DOI: 10.1080/14756366.2021.1975695. Compound I20: IC50 = 7.0–20.3 µM (A549, PC-3, HepG2). View Source
